Apatinib vs. Sorafenib: Superior Short-Term Objective Response Rate in Advanced HCC
In a retrospective preliminary study of patients with advanced hepatocellular carcinoma (HCC), apatinib (500 mg daily) demonstrated a significantly higher objective response rate (ORR) compared to sorafenib (400 mg twice daily): 19.2% vs. 2.2% (P=0.012), while progression-free survival (PFS) was comparable (median 4.1 months vs. 3.6 months; HR=1.03, 95% CI 0.586–1.800; P=0.925) [1]. A larger meta-analysis of 12 studies (n=1150) confirmed that apatinib monotherapy improved ORR compared to sorafenib (OR=3.06, 95% CI 1.76–5.31) but was significantly inferior in prolonging overall survival (OS) (HR=1.43, 95% CI 1.08–1.88) [2]. These data indicate that apatinib offers a distinct short-term response advantage over sorafenib, albeit with trade-offs in long-term survival outcomes.
| Evidence Dimension | Objective Response Rate (ORR) in advanced HCC |
|---|---|
| Target Compound Data | 19.2% (5/26 patients); meta-analysis OR=3.06 (95% CI 1.76–5.31) vs. sorafenib |
| Comparator Or Baseline | Sorafenib: 2.2% (1/46 patients); reference baseline for meta-analysis OR |
| Quantified Difference | Absolute difference: +17.0% (P=0.012); meta-analysis OR=3.06 indicating ~3-fold higher odds of response |
| Conditions | Retrospective study; apatinib 500 mg daily, sorafenib 400 mg twice daily; advanced HCC patients; modified RECIST criteria |
Why This Matters
For researchers designing HCC studies or clinicians considering second-line options, apatinib provides a statistically significant short-term response advantage over sorafenib, though this must be weighed against inferior long-term survival and distinct toxicity profile.
- [1] Liu J, Li X, Zhang H, et al. Apatinib versus sorafenib in patients with advanced hepatocellular carcinoma: a preliminary study. Ann Transl Med. 2020;8(16):1000. doi:10.21037/atm-20-5298 View Source
- [2] Li D, Zhang C, Yang K, et al. The long-term efficacy and safety of apatinib are inferior to sorafenib in the first-line treatment of advanced hepatocellular carcinoma: A systematic review and meta-analysis. Medicine (Baltimore). 2024;103(3):e36865. doi:10.1097/MD.0000000000036865 View Source
